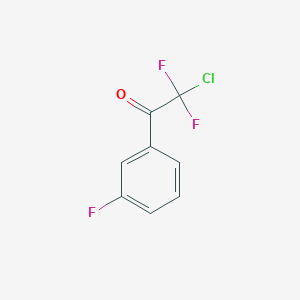

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is an important organic compound used in various fields of scientific research and industrial applications. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from the reactions of this compound include substituted derivatives, oxidized products such as carboxylic acids, and reduced products such as alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic agents . The presence of fluorine atoms enhances the biological activity and metabolic stability of the resulting drugs, making them more effective in clinical applications .

Case Study: Analgesic Development

Research has demonstrated that derivatives of this compound exhibit potent analgesic properties. For instance, studies have shown that modifications to the compound can lead to new formulations that provide pain relief with fewer side effects compared to traditional analgesics .

Agricultural Chemicals

Formulation of Herbicides and Pesticides

In agriculture, this compound is utilized in the formulation of effective herbicides and pesticides , contributing significantly to crop protection strategies. Its unique chemical properties allow for the development of agrochemicals that are both effective and environmentally friendly .

Research Insights

Studies indicate that compounds derived from this compound can target specific weed species while minimizing harm to non-target plants. This selectivity enhances agricultural productivity and sustainability .

Material Science

Production of Specialty Polymers and Resins

The compound is also applied in material science for producing specialty polymers and resins. These materials benefit from enhanced properties such as increased durability and resistance to environmental factors, making them suitable for various industrial applications .

Research and Development

Reagent in Organic Synthesis

As a valuable reagent in organic synthesis, this compound enables researchers to explore new chemical reactions. Its reactivity allows for the development of innovative compounds across multiple disciplines within chemistry .

Diagnostic Agents

Imaging Techniques in Medical Applications

There is ongoing research into the use of this compound for developing diagnostic agents that improve imaging techniques in medical applications. Its unique structure may enhance the contrast and clarity of imaging modalities, providing better insights into patient conditions .

Summary Table of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhanced drug efficacy and safety |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop protection |

| Material Science | Production of specialty polymers and resins | Increased durability and environmental resistance |

| Research and Development | Reagent in organic synthesis | Innovation in chemical reactions |

| Diagnostic Agents | Development of imaging agents | Improved diagnostic accuracy |

Mecanismo De Acción

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-1-(3,4-difluorophenyl)ethanone

- 2-Chloro-2,2-difluoroacetophenone

- 1-(3-Chloro-2-fluorophenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct reactivity and chemical properties, making it a valuable compound in various synthetic and research applications .

Actividad Biológica

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS No. 1352222-12-8) is a synthetic organic compound that belongs to the class of substituted ethanones. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties and reactivity with biological macromolecules. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6ClF2O

- Molecular Weight : 192.58 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in the structure and function of these biomolecules, potentially resulting in various biological effects.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown that derivatives of substituted ethanones can exhibit significant antimicrobial properties. The presence of halogen substituents like chlorine and fluorine may enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy against bacterial strains.

- Cytotoxicity : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have demonstrated its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in specific cancer cells was observed in vitro, suggesting a mechanism that may involve DNA damage or disruption of cellular signaling pathways.

- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures may possess anti-inflammatory properties. The modulation of cytokine production and inhibition of inflammatory pathways are potential mechanisms through which this compound could exert such effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Cytotoxicity on Cancer Cell Lines

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential. The mechanism was further explored through flow cytometry analysis which indicated an increase in early apoptotic cells upon treatment with the compound.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | DNA damage |

Propiedades

IUPAC Name |

2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-2-1-3-6(10)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFXDSSNNHJAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.